molecular formula C7H13ClF3N B6191946 2-(2,2,2-trifluoroethyl)piperidine hydrochloride CAS No. 2648945-59-7

2-(2,2,2-trifluoroethyl)piperidine hydrochloride

Cat. No. B6191946
CAS RN: 2648945-59-7
M. Wt: 203.6
InChI Key:
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Description

2-(2,2,2-Trifluoroethyl)piperidine hydrochloride (2-TFEP) is a versatile synthetic compound used in a wide range of scientific research applications. It is a colorless, odorless, and volatile liquid with a molecular formula of C6H12F3NO•HCl. 2-TFEP is a member of the piperidine family, which is known for its ability to form strong hydrogen bonds and other interactions with other molecules. Its unique structure and properties make it an ideal compound for use in a variety of laboratory experiments.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)piperidine hydrochloride is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It is also used as a reagent in the synthesis of other compounds, such as peptides and steroids. In addition, it is used in the study of enzyme kinetics, protein folding, and other biochemical processes.

Mechanism of Action

2-(2,2,2-trifluoroethyl)piperidine hydrochloride is able to form strong hydrogen bonds and other interactions with other molecules due to its unique structure. Its ability to form these interactions makes it an ideal reagent for use in a variety of laboratory experiments. In addition, it is able to interact with biological molecules, such as proteins and nucleic acids, which makes it useful for studying biochemical processes.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic processes, such as glycolysis and fatty acid metabolism. In addition, it has been found to modulate the activity of ion channels and receptors, which can affect the electrical activity of cells.

Advantages and Limitations for Lab Experiments

2-(2,2,2-trifluoroethyl)piperidine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is stable and can be stored for long periods of time. However, it is volatile and must be handled with care in order to avoid contamination.

Future Directions

In the future, 2-(2,2,2-trifluoroethyl)piperidine hydrochloride could be used in a variety of applications, including drug development, organic synthesis, and biochemistry. It could also be used to study the effects of drugs on biochemical processes, such as enzyme activity and protein folding. In addition, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to study the effects of genetic mutations on biochemical processes.

Synthesis Methods

2-(2,2,2-trifluoroethyl)piperidine hydrochloride can be synthesized from commercially available reagents, such as 2-chloro-2,2,2-trifluoroethyl piperidine, hydrochloric acid, and triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C. The reaction is exothermic and the product is obtained in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2,2-trifluoroethyl)piperidine hydrochloride involves the reaction of piperidine with 2,2,2-trifluoroethyl chloride in the presence of a base to form the intermediate 2-(2,2,2-trifluoroethyl)piperidine. This intermediate is then reacted with hydrochloric acid to yield the final product, 2-(2,2,2-trifluoroethyl)piperidine hydrochloride.", "Starting Materials": [ "Piperidine", "2,2,2-Trifluoroethyl chloride", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is added to a reaction flask.", "Step 2: 2,2,2-Trifluoroethyl chloride is added dropwise to the reaction flask while stirring.", "Step 3: A base (e.g. sodium hydroxide) is added to the reaction mixture to neutralize the hydrogen chloride that is produced during the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The intermediate 2-(2,2,2-trifluoroethyl)piperidine is isolated by filtration or extraction.", "Step 6: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 7: The final product, 2-(2,2,2-trifluoroethyl)piperidine hydrochloride, is isolated by filtration or extraction and dried under vacuum." ] }

CAS RN

2648945-59-7

Molecular Formula

C7H13ClF3N

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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